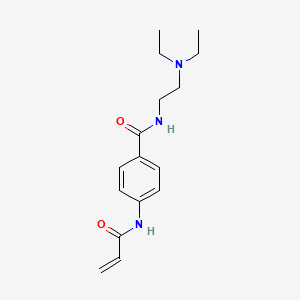
N-(2-diethylaminoethyl)-4-(prop-2-enoylamino)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-diethylaminoethyl)-4-(prop-2-enoylamino)benzamide is a complex organic compound with a unique structure that combines benzamide and diethylaminoethyl groups with a propenyl amide
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-diethylaminoethyl)-4-(prop-2-enoylamino)benzamide typically involves multiple steps. One common method includes the reaction of benzamide with 2-(diethylamino)ethyl chloride under basic conditions to form the intermediate N-(2-(diethylamino)ethyl)benzamide. This intermediate is then reacted with acryloyl chloride to introduce the propenyl amide group, resulting in the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection, temperature control, and reaction time are critical factors in the industrial synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-diethylaminoethyl)-4-(prop-2-enoylamino)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzamide or propenyl amide groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.
Applications De Recherche Scientifique
N-(2-diethylaminoethyl)-4-(prop-2-enoylamino)benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(2-diethylaminoethyl)-4-(prop-2-enoylamino)benzamide involves its interaction with specific molecular targets. The diethylaminoethyl group can interact with biological membranes, while the propenyl amide group may participate in covalent bonding with target proteins or enzymes. These interactions can modulate biological pathways and exert therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **Benzamide, N-(2-(dimethylamino)ethyl)-4-((1-oxo-2-propenyl)amino)-
- **Benzamide, N-(2-(diethylamino)ethyl)-4-((1-oxo-2-butenyl)amino)-
- **Benzamide, N-(2-(diethylamino)ethyl)-4-((1-oxo-2-propynyl)amino)-
Uniqueness
N-(2-diethylaminoethyl)-4-(prop-2-enoylamino)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both diethylaminoethyl and propenyl amide groups allows for diverse interactions and applications that are not observed in similar compounds.
Propriétés
Numéro CAS |
57631-93-3 |
|---|---|
Formule moléculaire |
C16H23N3O2 |
Poids moléculaire |
289.37 g/mol |
Nom IUPAC |
N-[2-(diethylamino)ethyl]-4-(prop-2-enoylamino)benzamide |
InChI |
InChI=1S/C16H23N3O2/c1-4-15(20)18-14-9-7-13(8-10-14)16(21)17-11-12-19(5-2)6-3/h4,7-10H,1,5-6,11-12H2,2-3H3,(H,17,21)(H,18,20) |
Clé InChI |
PBUTWUPNYJDNBD-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCNC(=O)C1=CC=C(C=C1)NC(=O)C=C |
SMILES canonique |
CCN(CC)CCNC(=O)C1=CC=C(C=C1)NC(=O)C=C |
Synonymes |
polyacryloyl procainamide procainamide acryloyl polyme |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















